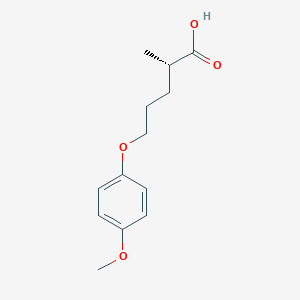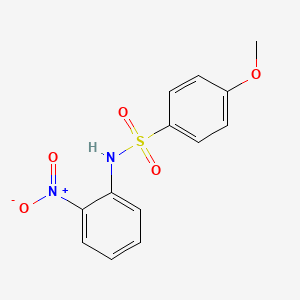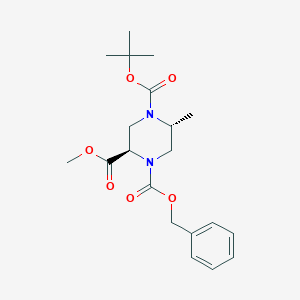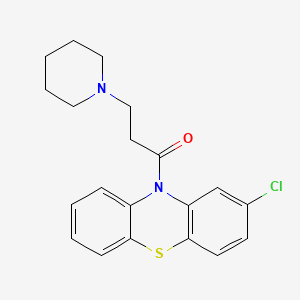![molecular formula C14H9BrN2O B13361165 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B13361165.png)
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromophenyl group and a carbaldehyde group in the structure of this compound makes it a versatile intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde typically involves the condensation of 2-bromobenzaldehyde with o-phenylenediamine under acidic or basic conditions to form the benzimidazole core. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) to facilitate the formation of the benzimidazole ring . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of continuous flow reactors and automated systems to control the reaction parameters and improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carboxylic acid.
Reduction: 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-methanol.
Substitution: 2-(2-Substituted phenyl)-1H-benzo[d]imidazole-6-carbaldehyde.
科学的研究の応用
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The bromophenyl group and the benzimidazole core play a crucial role in the binding affinity and selectivity of the compound towards its molecular targets .
類似化合物との比較
Similar Compounds
Some similar compounds to 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde include:
- 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole .
- 2-(2-Bromophenyl)-1H-imidazole .
- 2-(2-Bromophenyl)-1H-benzo[d]imidazole .
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further functionalization and derivatization, making it a valuable intermediate for the synthesis of a wide range of compounds. Additionally, the bromophenyl group enhances the compound’s ability to interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .
特性
分子式 |
C14H9BrN2O |
|---|---|
分子量 |
301.14 g/mol |
IUPAC名 |
2-(2-bromophenyl)-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C14H9BrN2O/c15-11-4-2-1-3-10(11)14-16-12-6-5-9(8-18)7-13(12)17-14/h1-8H,(H,16,17) |
InChIキー |
GCZWUCHHAGGTGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361111.png)
![Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13361112.png)


![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B13361127.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13361128.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)

![4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13361141.png)

![6-(2,3-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361172.png)
